N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

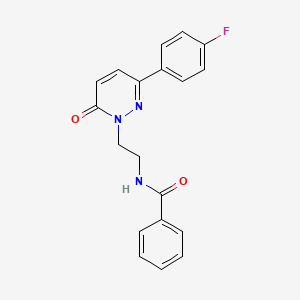

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethylbenzamide side chain. This compound is structurally notable for its dual pharmacophores: the pyridazinone moiety is associated with kinase inhibition and anti-inflammatory activity, while the benzamide group is commonly linked to histone deacetylase (HDAC) inhibitory properties . Its synthesis typically involves coupling pyridazinone intermediates with benzamide derivatives under basic conditions, as seen in related benzamide syntheses .

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-12-21-19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOONVMJVFHZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds interact with multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

It is likely that it interacts with its targets in a manner similar to other bioactive aromatic compounds, resulting in changes that affect the function of the target.

Biochemical Pathways

The specific biochemical pathways affected by the compound are currently unknown. It is known that bioactive aromatic compounds can affect a variety of pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s molecular weight is 294119, which may influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It is known that bioactive aromatic compounds can have diverse biological activities.

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula: C19H18FN4O2

- Molecular Weight: 380.4 g/mol

- CAS Number: 922994-01-2

The structure of this compound includes a pyridazinone core, a fluorophenyl group, and an amide linkage, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group is believed to enhance binding affinity to specific biological targets, potentially altering cellular processes.

1. Antimicrobial Activity

Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Activity | Target |

|---|---|---|

| This compound | Moderate | Gram-positive bacteria |

| Similar Pyridazinones | High | Gram-negative bacteria |

2. Cholinesterase Inhibition

Studies have demonstrated that certain derivatives of this compound can inhibit cholinesterases, which are critical in neurotransmission. The inhibition of acetylcholinesterase (AChE) is particularly relevant for treating neurodegenerative diseases like Alzheimer's.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 5.0 | High towards AChE |

| Tacrine (reference) | 5.5 | Moderate |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. The results indicated that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of cholinesterase inhibitors derived from pyridazinone scaffolds. The study found that this compound demonstrated significant inhibition of AChE, which could be beneficial in treating Alzheimer's disease .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several benzamide and pyridazinone derivatives (Table 1). Key differences lie in substituent groups and their positions, which critically influence bioactivity and selectivity.

Key Observations :

- Pyridazinone vs. Pyrimidinone Cores: Pyridazinone derivatives (e.g., the target compound and (S)-17b) exhibit HDAC inhibition, while pyrimidinone analogs (e.g., N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide) target KFase . The pyridazinone’s electron-deficient core may enhance binding to HDAC’s catalytic zinc ion.

- Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated analogs, as seen in HDAC inhibitors .

Pharmacological Activity Comparisons

HDAC Inhibition :

- The target compound’s analog, (S)-17b, inhibits class I HDAC isoforms (IC₅₀ = 34.6 μM for hERG channel) and shows potent antitumor activity in SKM-1 xenograft models (tumor growth inhibition >70% at 50 mg/kg) .

- In contrast, non-pyridazinone benzamides (e.g., vorinostat) lack the pyridazinone moiety and show broader HDAC class inhibition but poorer isoform selectivity.

KFase Inhibition :

- N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide binds to KFase with an affinity energy of -9.0 kcal/mol, outperforming the target compound’s structural analogs in mosquito-specific enzyme targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.